molecular formula C4H11NO3S B6159621 1-hydroxy-2-methylpropane-2-sulfonamide CAS No. 90484-81-4

1-hydroxy-2-methylpropane-2-sulfonamide

Cat. No.: B6159621
CAS No.: 90484-81-4
M. Wt: 153.20 g/mol
InChI Key: FKXYEEPJHKSXCZ-UHFFFAOYSA-N
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Description

1-hydroxy-2-methylpropane-2-sulfonamide is a chemical compound with the molecular formula C4H11NO3S It is known for its unique structure, which includes a sulfonamide group attached to a hydroxy and methyl-substituted propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-2-methylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-2-sulfonyl chloride with a hydroxylamine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-hydroxy-2-methylpropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial activity.

Comparison with Similar Compounds

1-hydroxy-2-methylpropane-2-sulfonamide can be compared to other sulfonamide compounds, such as:

    tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.

    Sulfanilamide: A well-known antimicrobial agent used in the treatment of bacterial infections.

Uniqueness

This compound is unique due to its specific structure, which combines a hydroxy group with a sulfonamide moiety

Properties

CAS No.

90484-81-4

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

1-hydroxy-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C4H11NO3S/c1-4(2,3-6)9(5,7)8/h6H,3H2,1-2H3,(H2,5,7,8)

InChI Key

FKXYEEPJHKSXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)S(=O)(=O)N

Purity

0

Origin of Product

United States

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